6-Amino-5-bromo-2-(4-chloro-3-methoxyphenyl)pyrimidine-4-carboxylic acid methyl ester
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Overview
Description
6-Amino-5-bromo-2-(4-chloro-3-methoxyphenyl)pyrimidine-4-carboxylic acid methyl ester is a complex organic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-(4-chloro-3-methoxyphenyl)pyrimidine-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-methoxyaniline and 5-bromo-2-chloropyrimidine.
Coupling Reaction: The initial step involves a coupling reaction between 4-chloro-3-methoxyaniline and 5-bromo-2-chloropyrimidine under controlled conditions to form the intermediate compound.
Carboxylation: The intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid is esterified using methanol to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-2-(4-chloro-3-methoxyphenyl)pyrimidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amino and methoxy groups can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
6-Amino-5-bromo-2-(4-chloro-3-methoxyphenyl)pyrimidine-4-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-2-(4-chloro-3-methoxyphenyl)pyrimidine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-bromo-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid methyl ester
- 6-Amino-5-bromo-2-(3-methoxyphenyl)pyrimidine-4-carboxylic acid methyl ester
- 6-Amino-5-bromo-2-(4-chloro-3-methoxyphenyl)pyrimidine-4-carboxylic acid ethyl ester
Uniqueness
The uniqueness of 6-Amino-5-bromo-2-(4-chloro-3-methoxyphenyl)pyrimidine-4-carboxylic acid methyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H11BrClN3O3 |
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Molecular Weight |
372.60 g/mol |
IUPAC Name |
methyl 6-amino-5-bromo-2-(4-chloro-3-methoxyphenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11BrClN3O3/c1-20-8-5-6(3-4-7(8)15)12-17-10(13(19)21-2)9(14)11(16)18-12/h3-5H,1-2H3,(H2,16,17,18) |
InChI Key |
AURZWNDLMBAWEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=C(C(=N2)N)Br)C(=O)OC)Cl |
Origin of Product |
United States |
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